molecular formula C15H20N6O2S B2542788 N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide CAS No. 2034277-33-1

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide

Cat. No.: B2542788
CAS No.: 2034277-33-1
M. Wt: 348.43
InChI Key: ZMDCHUJVSJSLJR-UHFFFAOYSA-N
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Description

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H20N6O2S and its molecular weight is 348.43. The purity is usually 95%.
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Biological Activity

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and characteristics:

PropertyValue
Molecular FormulaC₁₅H₁₈N₆O₂
Molecular Weight314.34 g/mol
CAS Number2034468-16-9
StructureChemical Structure

This compound features a thiazole moiety and a pyrrolidine ring, which are known to enhance biological activity through various mechanisms.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related thiazole-based compounds have shown their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells. These compounds effectively bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G₂/M phase .

Case Study: SMART Compounds
A series of SMART compounds demonstrated potent anticancer activity by inhibiting tubulin polymerization and were effective against multidrug-resistant (MDR) cancer cells. In vivo studies showed that these compounds could reduce tumor growth in human prostate and melanoma xenograft models without evident neurotoxicity .

The biological activity of this compound can be attributed to several mechanisms:

  • Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
  • Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in cancer cells, contributing to their cytotoxic effects.
  • Receptor Interaction : The presence of specific functional groups may allow for interaction with various cellular receptors involved in proliferation and survival pathways.

Structure-Activity Relationship (SAR)

The structural features of this compound are crucial for its biological activity. The methoxy group enhances lipophilicity, facilitating better cellular uptake. The pyrrolidine ring may contribute to receptor binding affinity.

Comparative Analysis

A comparative analysis with other thiazole derivatives reveals the following:

Compound NameAnticancer ActivityMechanism of Action
N-(4-methoxybenzoyl)-thiazoleModerateTubulin inhibition
SMART-HHighColchicine site binding
N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin...HighTubulin polymerization inhibition

Future Research Directions

Future studies should focus on:

  • In-depth Mechanistic Studies : Understanding the precise molecular interactions at play.
  • In Vivo Efficacy : Conducting comprehensive animal studies to evaluate therapeutic potential.
  • QSAR Studies : Utilizing quantitative structure–activity relationship models to predict the activity of new derivatives.

Properties

IUPAC Name

N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2S/c1-9-12(24-10(2)17-9)13(22)16-8-11-18-14(20-15(19-11)23-3)21-6-4-5-7-21/h4-8H2,1-3H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDCHUJVSJSLJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCC2=NC(=NC(=N2)OC)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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